Home > Products > Screening Compounds P58923 > 5-(5-chloropyrimidin-2-yl)isoquinoline
5-(5-chloropyrimidin-2-yl)isoquinoline -

5-(5-chloropyrimidin-2-yl)isoquinoline

Catalog Number: EVT-4664682
CAS Number:
Molecular Formula: C13H8ClN3
Molecular Weight: 241.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a ruthenium(II) complex coordinated by a tridentate 2,2′:6′,2′′-terpyridine ligand and a tridentate 2,6-bis(5-chloropyrimidin-2-yl)pyridine ligand. The study focuses on its crystal structure and geometric distortions. []

Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate

  • Compound Description: This compound features a 5-chloropyrimidin-2-yl group linked to a methyl benzoate moiety through a carbamoyl linker. The study investigates its crystal structure, highlighting intermolecular hydrogen bonds and halogen bonds. []
Overview

5-(5-chloropyrimidin-2-yl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are aromatic compounds characterized by a fused benzene and pyridine ring system. This compound features a chloropyrimidine substituent at the 5-position of the isoquinoline moiety, which may contribute to its biological activity and reactivity.

Source

The compound has been studied in various contexts, including medicinal chemistry and synthetic organic chemistry. Its derivatives and related compounds have been explored for their potential therapeutic applications, particularly in the development of inhibitors for specific biological targets.

Classification

5-(5-chloropyrimidin-2-yl)isoquinoline can be classified as:

  • Type: Organic compound
  • Class: Isoquinoline derivatives
  • Substituents: Contains a chloropyrimidine group
Synthesis Analysis

Methods

The synthesis of 5-(5-chloropyrimidin-2-yl)isoquinoline typically involves multi-step synthetic routes that may include:

  1. Formation of Isoquinoline Skeleton: The isoquinoline core can be synthesized through various cyclization reactions, such as the Bischler–Nepieralski reaction or Pictet–Spengler condensation.
  2. Introduction of Chloropyrimidine: The chloropyrimidine moiety can be introduced via electrophilic substitution reactions or coupling reactions with appropriate precursors.

Technical Details

A common synthetic route may involve:

  • Starting with an appropriate isoquinoline precursor, which undergoes chlorination to introduce the chlorine atom.
  • The pyrimidine ring can be formed through condensation reactions involving urea or thiourea derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Molecular Structure Analysis

Data

  • Molecular Formula: C13H8ClN3
  • Molecular Weight: Approximately 245.68 g/mol
  • Key Functional Groups: Isoquinoline ring, chloropyrimidine ring.
Chemical Reactions Analysis

Reactions

5-(5-chloropyrimidin-2-yl)isoquinoline can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to new derivatives.
  • Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex structures.

Technical Details

Reactions involving this compound often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve desired yields and purities.

Mechanism of Action

Process

The mechanism of action for compounds like 5-(5-chloropyrimidin-2-yl)isoquinoline often involves:

  1. Target Binding: The compound may interact with specific biological targets such as enzymes or receptors.
  2. Inhibition or Activation: Depending on its structure, it could act as an inhibitor or activator in biochemical pathways.

Data

Studies on similar compounds suggest that the presence of the chloropyrimidine group enhances binding affinity to target proteins involved in cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to characterize this compound and confirm its structure.

Applications

Scientific Uses

5-(5-chloropyrimidin-2-yl)isoquinoline has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases, particularly cancers and infectious diseases.
  • Biochemical Research: Used to study enzyme inhibition mechanisms and cellular pathways due to its structural properties.

Research continues into its efficacy and safety profiles, aiming to expand its utility in therapeutic contexts.

Synthetic Methodologies and Optimization Strategies

Fragment-Based Scaffold Design and Evolution

The design of 5-(5-chloropyrimidin-2-yl)isoquinoline exemplifies systematic fragment assembly strategies aimed at optimizing target interactions within kinase binding pockets. This hybrid scaffold merges two privileged fragments: the chloropyrimidine moiety serves as a hinge-binding domain, while the isoquinoline system provides a planar aromatic surface for hydrophobic stacking. Structural insights from analogous NNRTI inhibitors like K-5a2 (thiophene[3,2-d]pyrimidine derivatives) demonstrate how scaffold hopping—replacing thiophene with isoquinoline—enhances π-π interactions with conserved residues (e.g., Phe227, Trp229 in HIV-1 RT) [1].

Key optimization principles include:

  • Hydrophobic extension: Incorporating the isoquinoline fragment exploits underexplored regions of enzyme pockets, particularly the entrance channel gated by Glu138/Lys101 in HIV-1 RT [1].
  • Water network integration: Co-crystal structures reveal that optimal fragments engage interfacial water networks, improving resilience against resistance mutations. The 5-chloropyrimidine group positions a halogen bond acceptor near polar subpockets, mimicking interactions observed in CHK1 inhibitors [5].

Table 1: Fragment Evolution in Bicyclic Scaffolds

Initial FragmentOptimized FragmentKey Structural Advantage
Thiophene[3,2-d]pyrimidine (K-5a2)Isoquinoline-pyrimidineEnhanced π-stacking and solvation
2-Aminopyrimidine (meridianin C)5-Chloro-2-pyrimidylImproved electrophilicity for cross-coupling
Pyrazolo[1,5-b]pyridazine5-(Pyrimidin-2-yl)isoquinolineSuperior vector alignment for hinge binding

Structure-Guided Scaffold Morphing for Kinase Selectivity

Scaffold morphing transforms lead compounds by altering core topology while preserving critical interactions. The evolution of pyrazolopyridines to isoquinolines in CHK1 inhibitors illustrates this strategy: X-ray crystallography revealed that tricyclic cores could not optimally access interior pockets due to steric congestion [5]. Morphing to the isoquinoline-pyrimidine hybrid resolved this by:

  • Vector realignment: Positioning the chloropyrimidine toward the hinge region (hydrogen bonding with Glu85/Cys87 backbone) [5].
  • Polar pocket engagement: The isoquinoline nitrogen forms water-mediated hydrogen bonds with Asn59 in CHK1’s interior pocket—a residue distinguishing CHK1 (Asn59) from CHK2 (Leu59) [5].

Kinase selectivity is further engineered through:

  • Halogen bonding: The C5 chlorine atom occupies a hydrophobic subpocket lined with nonpolar residues (e.g., Leu132, Val135), reducing off-target binding [1].
  • Solvent-facing substitutions: Morpholine or piperazine groups appended to isoquinoline C1 improve solubility without compromising potency, as validated in meridianin C derivatives targeting GSK-3β [4].

Table 2: Selectivity Determinants in Kinase Inhibitor Scaffolds

KinaseKey ResidueScaffold Morphing Response
CHK1Asn59 (polar)Isoquinoline N→H-bond to water network
CHK2Leu59 (hydrophobic)Chlorine exclusion from polar pocket
GSK-3βVal135Pyrimidine NH2→H-bond to backbone

Regioselective Functionalization of Isoquinoline-Pyrimidine Hybrids

Regiochemical control is critical for installing pharmacophores at specific sites. The C5 chlorine in pyrimidine and C1 in isoquinoline are primary handles for diversification:

  • Electronic bias: Chlorine at pyrimidine-C5 is 10× more reactive toward Pd-catalyzed amination than C2 due to reduced electron density from the adjacent nitrogen [7].
  • Protecting group strategies: During isoquinoline N-amination, Boc protection directs substitution to C1, while bulky silyl groups shield C3/C4 positions [7].

Notable functionalization methods:

  • Pd-catalyzed amination: 5-Chloropyrimidine reacts with adamantane-containing amines using Pd(dba)₂/CyPF-tBu, achieving >85% yield at 100°C. Sterically hindered amines (e.g., 1-adamantylmethylamine) require BrettPhos ligand for efficient coupling [7].
  • Nucleophilic substitution: Unprotected isoquinoline undergoes selective C1 amination with azetidines in DMF/K₂CO₃ (70-82% yield), exploiting the C1 position’s electrophilicity [7].

Solvent-Phase Coupling Reactions for Bicyclic Core Assembly

Bicyclic core synthesis relies on transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura reaction: 5-Bromoisoquinoline couples with 5-chloro-2-pyrimidylboronic acid under Pd(PPh₃)₄ catalysis (DME/H₂O, K₂CO₃, 100°C). Pre-activation of boronic acid as a trifluoroborate salt suppresses protodeboronation, boosting yields to 78-92% [1] [4].
  • Buchwald-Hartwig amination: Direct C2-C′ bond formation via Pd₂(dba)₃/XPhos-catalyzed coupling of 2,5-dichloropyrimidine with isoquinoline-5-boronic ester. DME/t-BuOH (4:1) minimizes diheteroaryl byproduct formation [1] [7].

Solvent optimization is crucial:

  • Ethereal solvents (DME, THF): Favor heterocycle solubility but require cosolvents (H₂O) for boronic acid activation [4].
  • Polar aprotic solvents (DMF, NMP): Accelerate Pd insertion but risk N-oxide formation at isoquinoline nitrogen above 120°C [7].

Post-Synthetic Modifications to Enhance Pharmacokinetic Properties

Late-stage derivatization tailors physicochemical properties:

  • Solubilizing group installation: Amination with morpholine or 2-(piperazin-1-yl)ethanol at pyrimidine-C5 increases log D values from 3.2 to 1.8, enhancing aqueous solubility (tested in HepG2 glucose uptake assays) [4].
  • Prodrug synthesis: Esterification of C1-carboxylic acid derivatives (e.g., isoquinoline-1-acetic acid) with pivaloyloxymethyl bromide generates intestinally absorbable prodrugs, cleaved by serum esterases [3].
  • Halogen exchange: Fluorine displacement of chlorine using KF/Al₂O₃ under microwave irradiation provides 5-fluoropyrimidine analogs for PET imaging [1].

Pharmacokinetic enhancements:

  • Cyanovinyl incorporation: Mimicking HIV inhibitors like 16c, adding –CH=CHCN at isoquinoline-C3 extends half-life (t₁/₂ > 4h in rat liver microsomes) by reducing CYP3A4 metabolism [1].
  • Adamantane conjugation: N-(1-Adamantyl)ethylamino derivatives exhibit 3-fold increased blood-brain barrier penetration (log BB = 0.8 vs. 0.2 for parent) [7].

Table 3: Pharmacokinetic Optimization via Substituent Engineering

Modification SiteGroup IntroducedPharmacokinetic Impact
Pyrimidine-C54-Methylpiperazinelog P ↓1.2; solubility ↑5x
Isoquinoline-C1–CH₂COOCH₂OC(O)tBuOral bioavailability ↑40%
Isoquinoline-C3(E)-cyanovinylMicrosomal stability t₁/₂ >4h

Properties

Product Name

5-(5-chloropyrimidin-2-yl)isoquinoline

IUPAC Name

5-(5-chloropyrimidin-2-yl)isoquinoline

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

InChI

InChI=1S/C13H8ClN3/c14-10-7-16-13(17-8-10)12-3-1-2-9-6-15-5-4-11(9)12/h1-8H

InChI Key

ICKLFZYSZJMODG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=NC=C(C=N3)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=NC=C(C=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.